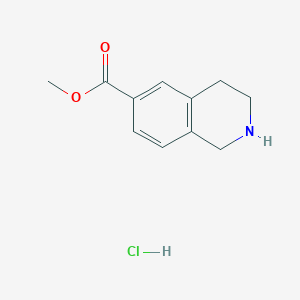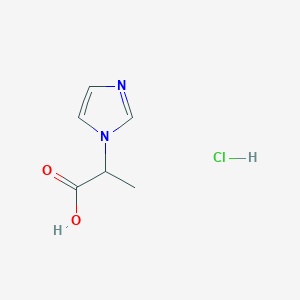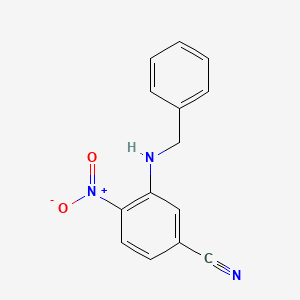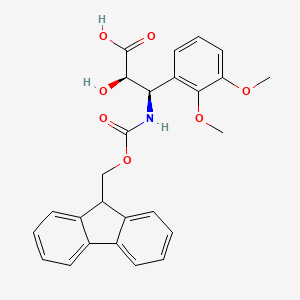
Acide (2S,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
Unfortunately, specific synthesis details for this compound were not found in the search results .Molecular Structure Analysis
The molecular structure of this compound was not found in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound were not found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were not found in the search results .Applications De Recherche Scientifique
Applications Médicales
L'acide (2S,4S)-4-BOC-amino pyrrolidine-2-carboxylique est utilisé comme intermédiaire important dans la synthèse de médicaments anti-virus de l'hépatite C (VHC). La séparation chirale de ce composé est cruciale pour la production de médicaments antiviraux efficaces .
Synthèse Chimique
Dans le domaine de la chimie, ce composé sert de bloc de construction polyvalent pour la synthèse peptidique. Il est particulièrement utile dans la création de peptides cycliques présentant des propriétés pharmacologiques améliorées et a été utilisé dans le développement de divers biomatériaux, notamment des hydrogels et des nanomatériaux .
Mécanisme D'action
(2S,4S)-4-Boc-pyrrolidine-2-carboxylic acid is an intermediate in the synthesis of a variety of biologically active compounds. It is believed to act as a nucleophile in the formation of peptide bonds and other covalent linkages, allowing it to form a variety of bioactive molecules. In addition, it is believed to be involved in the formation of hydrogen bonds and other non-covalent interactions, which are important for the stability and activity of many biologically active molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S,4S)-4-Boc-pyrrolidine-2-carboxylic acid have not been extensively studied. However, it is believed to have several beneficial effects. It has been shown to have anti-inflammatory, antibiotic, and anti-cancer properties, and it has been used in the synthesis of a variety of peptide-based drugs, including peptide hormones and neurotransmitters. In addition, it has been used in the synthesis of a number of other biologically active compounds, including immunomodulators and enzyme inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of (2S,4S)-4-Boc-pyrrolidine-2-carboxylic acid is highly efficient and yields a high purity product. This makes it an ideal compound for use in laboratory experiments. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is toxic and should be handled with care.
Orientations Futures
(2S,4S)-4-Boc-pyrrolidine-2-carboxylic acid has a wide range of potential applications in the field of medicinal chemistry. It could be used in the synthesis of a variety of peptide-based drugs, including peptide hormones and neurotransmitters. In addition, it could be used in the synthesis of a number of other biologically active compounds, including immunomodulators and enzyme inhibitors. Furthermore, it could be used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy. Finally, it could be used in the development of new chemical synthesis methods for the production of complex molecules.
Safety and Hazards
Propriétés
IUPAC Name |
(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTYSXLMVYGBJO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1388148.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1388150.png)

![(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine](/img/structure/B1388153.png)

![Ethyl 1-{[(tert-butoxycarbonyl)(2-chloroethyl)amino]sulfonyl}-4-piperidinecarboxylate](/img/structure/B1388155.png)
![1-[4-(4-Amino-2-trifluoromethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1388158.png)
